molecular formula C11H14O2 B1267604 2-Phenylpentanoic acid CAS No. 5558-45-2

2-Phenylpentanoic acid

Cat. No.: B1267604
CAS No.: 5558-45-2
M. Wt: 178.23 g/mol
InChI Key: SFXXYKYOGGWUHX-UHFFFAOYSA-N
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Description

2-Phenylpentanoic acid is an organic compound with the molecular formula C11H14O2 It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms

Mechanism of Action

Target of Action

The primary target of 2-Phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential components of protein synthesis and precursors for a variety of metabolites vital for human health.

Mode of Action

It is known that the compound can interact with its target enzyme, potentially influencing its activity . The resulting changes could affect the metabolism of aromatic amino acids, thereby impacting various physiological processes.

Biochemical Pathways

This compound is part of the class of organic compounds known as medium-chain fatty acids . These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . The compound might be involved in the metabolism of phenylpropanoids , which are derived from the amino acids phenylalanine and tyrosine . The affected pathways and their downstream effects could include a variety of biological processes, from protein synthesis to the production of other metabolites.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Biochemical Analysis

Biochemical Properties

2-Phenylpentanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, an enzyme involved in amino acid metabolism . This interaction can affect the enzyme’s activity, leading to changes in the metabolic pathways it regulates. Additionally, this compound can act as a substrate for certain enzymes, undergoing transformations that produce biologically active metabolites.

Cellular Effects

This compound impacts various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to alterations in cell function . This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For instance, it has been observed to inhibit certain enzymes involved in fatty acid metabolism, leading to changes in lipid levels . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have beneficial effects, such as modulating metabolic pathways and improving cellular function. At high doses, it can exhibit toxic or adverse effects, including liver and kidney damage . The threshold effects observed in these studies indicate that careful dosage regulation is essential to avoid toxicity while harnessing the compound’s potential benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the production of various metabolites . These metabolites can further participate in different biochemical reactions, influencing metabolic flux and the levels of other metabolites. The involvement of this compound in these pathways highlights its role in cellular metabolism and its potential impact on overall metabolic health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it has been shown to interact with transporters that facilitate its movement across cell membranes . Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its effects. The localization and accumulation of this compound can influence its activity and function within the cell.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with other biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpentanoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of benzene with pentanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3(\text{CH}_2)_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_5\text{CH}_2(\text{CH}_2)_2\text{COOH} ]

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 2-Phenyl-2-pentenoic acid. This process uses a ruthenium catalyst prepared in situ from bis(benzene)dichlororuthenium and chiral ferrocenyl phosphines .

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of nitro, sulfonic, or halogenated derivatives.

Scientific Research Applications

2-Phenylpentanoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

  • Phenylacetic acid
  • 3-Phenylpropanoic acid
  • 5-Phenylvaleric acid

Comparison: 2-Phenylpentanoic acid is unique due to its specific structure, which includes a phenyl group attached to the second carbon of the pentanoic acid chain. This structural feature distinguishes it from other phenylalkanoic acids, such as phenylacetic acid and 3-Phenylpropanoic acid, which have different chain lengths and positions of the phenyl group .

Properties

IUPAC Name

2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFXXYKYOGGWUHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286070
Record name 2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5558-45-2
Record name NSC43696
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Record name 2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenylpentanoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research discusses Friedel-Crafts reactions involving a derivative of 2-Phenylpentanoic acid. Could you elaborate on the role of aluminum chloride (AlCl3) in these reactions?

A1: Aluminum chloride (AlCl3) acts as a Lewis acid catalyst in Friedel-Crafts reactions []. It coordinates to the carbonyl group of the anhydride (or acyl halide), enhancing its electrophilicity. This facilitates the attack from electron-rich aromatic rings, leading to the formation of new carbon-carbon bonds and the desired products.

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